
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the chlorination of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or primary amines under controlled temperatures and pressures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process and minimize by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group.
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine: Positional isomer with the methanamine group at the 3rd position.
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine: Similar structure with the trifluoromethyl group at the 4th position.
Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative known for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C7H6ClF3N and features a chloro group, a trifluoromethyl group, and an amine functional group, which are significant for its biological interactions.
-
Receptor Interaction :
- Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. They are known to interact with various receptors, including serotonin receptors (5-HT) which are critical in neuropharmacology .
- Studies indicate that this compound may act as an agonist at 5-HT receptors, demonstrating significant central activity in animal models .
-
Antimicrobial Activity :
- The presence of the trifluoromethyl substituent has been linked to increased antimicrobial activity. For instance, derivatives lacking this group showed no activity against Chlamydia, while those containing it exhibited significant antichlamydial effects .
- The compound's ability to disrupt cellular processes in pathogens suggests potential applications in developing new antibiotics.
- Antiproliferative Effects :
Case Studies
- Serotonin Receptor Agonism :
- Antichlamydial Activity :
Data Tables
Chemical Reactions Analysis
Reductive Amination
This reaction leverages the primary amine group for secondary/tertiary amine synthesis. Key parameters from optimized protocols include:
Outcome : High yields (>85%) of substituted pyridinylmethylamines under mild conditions .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution at the 6-chloro position:
Kinetic Note : Trifluoromethyl groups enhance electrophilicity at C6, accelerating substitution rates by ~3× compared to non-fluorinated analogs.
Cyclization Reactions
The amine group participates in heterocycle formation:
Example : Synthesis of imidazo[1,5-a]pyridines via one-pot reaction:
Mechanism :
Salt Formation
Protonation of the amine enables solubility adjustments:
Acid | Product | Application |
---|---|---|
HCl (gaseous) | Hydrochloride salt | Pharmaceutical formulations |
H₂SO₄ | Sulfate salt | Crystallization studies |
Impact : Hydrochloride salts show 4× improved aqueous solubility versus freebase form.
Cross-Coupling Reactions
Palladium-mediated couplings exploit the chloro substituent:
Case Study : Buchwald-Hartwig Amination
Limitation : Steric hindrance from the trifluoromethyl group reduces yields with bulky amines (<50%) .
Oxidative Reactions
Controlled oxidation of the amine group:
Oxidizing Agent | Product | Selectivity |
---|---|---|
KMnO₄ (aq) | Pyridine-2-carboxamide | Over-oxidation to nitro derivatives occurs at >50°C |
mCPBA | N-Oxide derivatives | 90% conversion at 0°C |
Comparative Reactivity Table
Reaction Site | Relative Reactivity | Key Influencing Factor |
---|---|---|
C6 Chlorine | High | Electron-withdrawing effect of CF₃ |
Primary Amine | Moderate | Steric shielding by pyridine ring |
Pyridine C-H | Low | Deactivation by chloro and CF₃ groups |
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2 |
InChI Key |
APWHKBFRWYCPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.